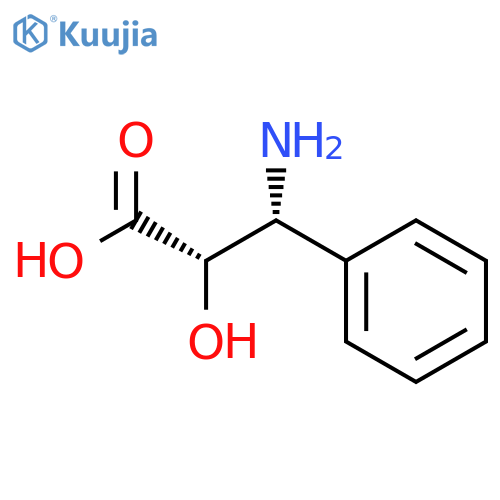

Cas no 7309-54-8 ((2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid)

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid

- SCHEMBL5860807

- (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propionic acid

- MFCD07363513

- 55325-50-3

- CS-0107807

- (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

- PS-12823

- D76748

- 7309-54-8

- rel-(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid

- AKOS004902521

- (2R,3R)-3-Amino-2-hydroxy-3-phenylpropionic acid

-

- インチ: InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1

- InChIKey: RZARFIRJROUVLM-HTQZYQBOSA-N

- SMILES: C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N

計算された属性

- 精确分子量: 181.07389321g/mol

- 同位素质量: 181.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 178

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -2.5

- トポロジー分子極性表面積: 83.6Ų

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178447-1g |

(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid |

7309-54-8 | 98% | 1g |

¥20857.00 | 2024-07-28 |

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acidに関する追加情報

Comprehensive Overview of (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid (CAS No. 7309-54-8)

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid (CAS No. 7309-54-8) is a chiral amino acid derivative with significant applications in pharmaceutical and biochemical research. This compound, characterized by its stereospecific configuration, plays a pivotal role in the synthesis of peptidomimetics and enzyme inhibitors. Its unique hydroxyl and amino functional groups make it a versatile building block for drug discovery, particularly in targeting neurological and metabolic disorders. Researchers are increasingly focusing on its potential in asymmetric synthesis and biocatalysis, aligning with the growing demand for sustainable and efficient synthetic methodologies.

The compound's molecular structure (C9H11NO3) features a phenyl group attached to a chiral center, which enhances its binding affinity to biological targets. This property has sparked interest in its use for designing G-protein-coupled receptor (GPCR) modulators and neurotransmitter analogs. Recent studies highlight its relevance in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, where amino acid-based therapeutics are gaining traction. Additionally, its water solubility and stability under physiological conditions make it suitable for formulation development in oral and injectable drugs.

From a synthetic perspective, (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid is often synthesized via asymmetric hydrogenation or enzymatic resolution, methods that align with the industry's shift toward green chemistry. The compound's high enantiomeric purity (>99%) is critical for minimizing off-target effects in drug candidates. Its applications extend to peptide engineering, where it serves as a key intermediate for cyclic peptides and macrocyclic scaffolds, which are explored for their enhanced bioavailability and target specificity.

In the context of market trends, the demand for chiral intermediates like CAS No. 7309-54-8 is driven by the expanding biopharmaceutical sector and the rise of personalized medicine. Analysts note its inclusion in high-throughput screening libraries for identifying novel enzyme inhibitors. Furthermore, its compatibility with solid-phase peptide synthesis (SPPS) techniques has made it a staple in combinatorial chemistry workflows. These attributes position it as a compound of interest for both academic and industrial research.

Quality control and regulatory compliance are paramount for (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid. Suppliers must adhere to Good Manufacturing Practices (GMP) to ensure batch-to-batch consistency, particularly for GMP-grade APIs. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its chemical purity and stereochemical integrity. These measures are essential for meeting the stringent requirements of clinical trial materials and commercial drug production.

Looking ahead, the compound's utility in drug delivery systems, such as nanoparticle conjugates and prodrug formulations, is an active area of investigation. Its ability to modulate cell permeability and bioavailability aligns with innovations in targeted therapy. As the scientific community continues to explore its potential, (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid remains a cornerstone in the development of next-generation therapeutics.

7309-54-8 ((2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid) Related Products

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)

- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)

- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)

- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)

- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)

- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)